molecular formula C21H24FN3O3S B11489260 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B11489260
M. Wt: 417.5 g/mol
InChI Key: SVCZISIZBVBXFA-UHFFFAOYSA-N
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Description

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-FLUORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-FLUORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of a β-keto ester with hydrazine under acidic conditions. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the isopropyl and oxo groups.

The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative, and the fluorinated aromatic ring is incorporated via a nucleophilic aromatic substitution reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-FLUORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-FLUORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction could involve binding to the active site of an enzyme, thereby inhibiting its activity, or binding to a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE
  • **4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-BROMO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(3-FLUORO-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features. The presence of the fluorinated aromatic ring, in particular, can impart unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes the compound a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C21H24FN3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H24FN3O3S/c1-13(2)20-15(4)24(5)25(21(20)26)16-9-11-17(12-10-16)29(27,28)23-19-8-6-7-18(22)14(19)3/h6-13,23H,1-5H3

InChI Key

SVCZISIZBVBXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C

Origin of Product

United States

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